5-Chlorothiazole-2-carboxylic acid
Overview
Description
5-Chlorothiazole-2-carboxylic acid is an organic compound with the molecular formula C4H2ClNO2S It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Chlorothiazole-2-carboxylic acid can be synthesized through several methods. One common synthetic route involves the reaction of 2-chloro-5-nitrothiazole with formic acid . The reaction typically requires controlled conditions, including specific temperatures and reaction times, to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification through recrystallization or chromatography to achieve the required purity levels for commercial use.
Chemical Reactions Analysis
Types of Reactions
5-Chlorothiazole-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other functional groups, such as amines or alkyl groups, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and forming different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols. The reactions are typically carried out in solvents like dimethyl sulfoxide or methanol.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
5-Chlorothiazole-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of 5-chlorothiazole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes or receptors involved in various biological processes. For example, its antimicrobial activity may result from the inhibition of key enzymes in bacterial cells, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
2-Chlorothiazole-5-carboxylic acid: A closely related compound with similar structural features but differing in the position of the chlorine atom.
2-Chlorothiazole-5-carbaldehyde: Another related compound with an aldehyde group instead of a carboxylic acid group.
Uniqueness
5-Chlorothiazole-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
5-Chlorothiazole-2-carboxylic acid (CAS No. 101012-16-2) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.
- Molecular Formula : CHClNOS
- Molecular Weight : 163.58 g/mol
- Structure : The compound features a thiazole ring with a chlorine atom at the 5-position and a carboxylic acid group at the 2-position, which contributes to its reactivity and biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the areas of antimicrobial and anticancer properties. Its mechanism of action involves interactions with specific molecular targets, including enzymes and receptors.
Antimicrobial Activity
This compound has shown promise as an antimicrobial agent. Studies suggest that it can inhibit the growth of certain bacterial strains, possibly through disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
---|---|---|
E. coli | 15 | 100 |
S. aureus | 18 | 100 |
P. aeruginosa | 12 | 100 |
This data indicates a moderate level of antibacterial activity, suggesting potential for further development as an antimicrobial agent.
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves modulation of signaling pathways associated with cell proliferation and survival.
Case Study: Apoptosis Induction
A study evaluated the effects of this compound on MCF-7 breast cancer cells:
- Concentration Tested : 50 µM
- Cell Viability Reduction : Decreased to 40% after 48 hours
- Mechanism : Increased expression of pro-apoptotic proteins (e.g., Bax) and decreased anti-apoptotic proteins (e.g., Bcl-2).
This suggests that the compound may serve as a lead structure for developing new anticancer therapies.
The biological activity of this compound is largely attributed to its structural features:
- Chlorine Atom : Enhances lipophilicity, aiding in membrane permeability.
- Carboxylic Acid Group : Facilitates binding to target proteins and enzymes, influencing their activity.
- Thiazole Ring : Participates in π-stacking interactions with aromatic residues in proteins.
These interactions may lead to modulation of critical signaling pathways involved in inflammation, cell survival, and proliferation.
Research Findings
Recent studies have focused on the synthesis of derivatives of this compound to enhance its biological activity:
- Derivatives Synthesized : Various alkyl and aryl substitutions were explored.
- Activity Evaluation : Compounds were tested against cancer cell lines and microbial strains.
In one study, a derivative displayed a significant increase in anticancer activity compared to the parent compound, highlighting the potential for structure-activity relationship (SAR) studies in optimizing efficacy.
Properties
IUPAC Name |
5-chloro-1,3-thiazole-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2ClNO2S/c5-2-1-6-3(9-2)4(7)8/h1H,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZFTYFVKMBSMFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50701631 | |
Record name | 5-Chloro-1,3-thiazole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50701631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
101012-16-2 | |
Record name | 5-Chloro-1,3-thiazole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50701631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-chloro-1,3-thiazole-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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